Nestoronee is a synthetic progestin developed by the Population Council Inc., New York, USA. [] It is classified as a fourth-generation progestin [] and belongs to the 19-norprogesterone derivatives category, often referred to as "pure progestational molecules." [, ] These molecules bind almost exclusively to progesterone receptors (PR) without interfering with receptors of other steroids. [, ] Nestoronee is a potent progestin with high progestational activity. [, ] It does not exhibit androgenic, anabolic, estrogenic, uterotropic, or glucocorticoid activity. [, ] It also does not bind to sex hormone binding globulin (SHBG). []
Nestoron falls under the category of progestins, which are synthetic hormones that mimic the effects of progesterone. Its chemical structure is defined as 16-methylene-17α-acetoxy-19-norprogesterone, with the molecular formula and a molecular weight of approximately 370.48 g/mol . The compound is produced through chemical synthesis, typically starting from 19-norprogesterone.
The synthesis of Nestoron involves several key steps:
In industrial settings, the production of Nestoron follows similar pathways as laboratory synthesis but is optimized for large-scale output. This includes rigorous quality control measures to maintain purity levels above 95% .
Nestoron's molecular structure is characterized by:
While detailed spectroscopic analysis is not extensively covered in available literature, high-performance liquid chromatography with ultraviolet detection is commonly employed for quantification.
Nestoron participates in various chemical reactions, including:
Nestoron primarily functions as a progesterone receptor agonist, exerting its effects through:
Nestoron's pharmacokinetic profile includes:
Common techniques used to analyze Nestoron's properties include:
Nestoron has several significant applications in medicine:
Research continues into optimizing Nestoron's formulations for improved efficacy and exploring its broader therapeutic potential beyond contraception, including its role in neuroprotection and other hormonal therapies .
The development of Nestoron emerged from systematic research into 19-norprogesterone analogs initiated in the mid-20th century. Removal of the C19 methyl group from progesterone was known to enhance progestational activity while reducing metabolic clearance, but early derivatives exhibited undesirable glucocorticoid or androgenic activities [7]. Nestoron (initially coded ST-1435) was synthesized in the 1970s through strategic structural modifications: introduction of a C16 methylene group (Δ16) and C17α acetoxylation. These modifications yielded a compound with exceptional receptor specificity and resistance to hepatic metabolism [7].
Table 1: Evolution of Key 19-Norprogesterone Derivatives Leading to Nestoron
Compound | Structural Features | Year | Significance |
---|---|---|---|
19-Norprogesterone | Removal of C19 methyl group | 1950s | Enhanced progestational activity over progesterone |
Demegestone | 17α-Methyl-Δ1 | 1960s | Improved oral bioavailability |
Promegestone | 17α-Methyl, 17β-acetyl | 1970s | Higher receptor affinity |
Nestorone | 16-Methylene, 17α-acetate | 1970s | No androgenicity, metabolic stability |
The discovery that Nestoron maintained high progesterone receptor (PR) binding affinity (approximately 150% of progesterone) while lacking binding to sex hormone-binding globulin (SHBG) distinguished it from contemporary progestins like levonorgestrel [2] [7]. Early pharmacological screening revealed its unusual resistance to oral absorption due to rapid first-pass metabolism, directing its development toward parenteral and transdermal delivery systems [3] [7]. By the 1990s, Nestoron emerged as a leading candidate for long-acting contraceptive applications, particularly in contexts where androgenicity and metabolic interference were contraindicated [3] [7].
Nestorone belongs to the 19-norprogesterone subclass of progestins, distinguished from 19-nortestosterone derivatives (e.g., levonorgestrel) by its retention of the progesterone backbone. Its chemical structure features three critical modifications: (1) absence of the C19 methyl group (19-nor configuration), (2) a C16 exocyclic methylene group (‑CH2=), and (3) a 17α-acetoxy moiety [1] [9]. These features confer both steric and electronic advantages for receptor binding: the C16 methylene prevents 17β-hydroxysteroid dehydrogenase metabolism, while the 17α-acetate enhances membrane permeability [2] [7].
Table 2: Receptor Binding Affinity Profile of Nestorone Compared to Reference Compounds
Compound | Progesterone Receptor (% Binding) | Androgen Receptor (% Testosterone) | Estrogen Receptor | Glucocorticoid Receptor | SHBG Binding |
---|---|---|---|---|---|
Progesterone | 100% | <1% | None | Moderate | Low |
Levonorgestrel | 150% | 40-50% | None | Low | High |
3-Keto-Desogestrel | 210% | 60-70% | None | Low | Moderate |
Nestorone | 180% | <0.2% | None | Moderate | None |
Pharmacologically, Nestoron functions as a pure progestin agonist with negligible off-target activities. Its binding affinity to progesterone receptors is 180% relative to progesterone, exceeding levonorgestrel (150%) though slightly below 3-keto-desogestrel (210%) [2] [7]. Crucially, Nestoron's binding to androgen receptors is >500-fold weaker than testosterone, explaining its absence of androgenic or anabolic effects in bioassays measuring ventral prostate and levator ani muscle growth in castrated rats [2] [7]. While demonstrating moderate affinity for glucocorticoid receptors in vitro, it exhibits no glucocorticoid activity in vivo at therapeutic concentrations, as confirmed by absent effects on tyrosine aminotransferase induction and hepatic glycogen deposition [7]. Nestoron circulates unbound to SHBG, instead associating with albumin, facilitating tissue distribution without influencing SHBG-mediated endocrine pathways [1] [7].
Nestorone has achieved significant regulatory milestones across diverse therapeutic applications, with research progressing through defined developmental phases:
Lactational Contraception Approval (1990s): Early regulatory approval was granted for Nestoron implants in breastfeeding women based on multicenter trials demonstrating efficacy without transfer to breast milk. A landmark study by Lahteenmaki et al. established that subdermal implants releasing 40-100 μg/day achieved ovulation suppression in 100% of lactating women (n=180) with undetectable steroid levels in infant serum (<5 pg/mL) [3] [7].
Vaginal Ring Systems (2000-2010): The Population Council developed combination vaginal rings releasing Nestorone® (150 μg/day) and ethinyl estradiol (15 μg/day), which received regulatory approvals in multiple regions following a 13-cycle trial demonstrating 99.2% ovulation suppression (Alvarez-Sanchez et al. 1992) [3]. Subsequent approvals covered rings for hormone replacement therapy delivering estradiol (50-100 μg/day) and Nestorone (50-200 μg/day), showing endometrial protection without systemic estrogenic effects [3].
Male Contraceptive Development (2010-Present): A breakthrough occurred with NIH-funded Phase 2b trials of transdermal Nestorone-testosterone gel (8.3 mg Nestoron + 62.5 mg testosterone). Recent findings presented at ENDO 2024 demonstrated 86% of men (n=222) achieved contraceptive-effective sperm suppression (≤1 million/mL) by week 15—significantly faster than testosterone-only formulations (p<0.001) [5] [8]. This represents the most rapid spermatogenic suppression reported for hormonal male contraceptives.
Table 3: Regulatory Progress in Nestorone-Based Male Contraception
Trial Phase | Delivery System | Key Endpoint Achievement | Regulatory Status |
---|---|---|---|
Phase 2a (2012) | Separate gels: Nestorone (8mg) + T (10g) | 89% suppression to ≤1 million sperm/mL at 24 weeks | FDA Fast Track designation |
Phase 2b (2019) | Combined gel: Nes-T (8.3mg+62.5mg) | 84% gonadotropin suppression (LH/FSH ≤1 IU/L) at 28 days | Orphan Drug designation |
Phase 2b (2024) | Optimized combined gel | 86% sperm suppression by week 15 (median: 8 weeks) | Pre-NDA consultation ongoing |
Current research focuses on transdermal monotherapy for female contraception, with a Population Council-developed gel completing Phase III trials in 2023. Regulatory filings anticipate utilizing the 505(b)(2) pathway based on established Nestorone safety databases [3] [5]. The compound's progression reflects a unique regulatory trajectory spanning female contraception, hormone therapy, and pioneering male contraceptive development—all leveraging its selective progestogenic activity and formulation flexibility.
Table 4: Nestoron Compound Synonyms and Identifiers
Chemical Designation | Identifier |
---|---|
Systematic Name | 17-Hydroxy-16-methylene-19-norpregn-4-ene-3,20-dione acetate |
Synonyms | Segesterone acetate, Elcometrine, ST-1435, Nestorone® |
CAS Registry Number | 7759-35-5 |
Molecular Formula | C23H30O4 |
Exact Mass | 370.214 g/mol |
UNII | 9AMX4Q13CC |
InChI Key | CKFBRGLGTWAVLG-GOMYTPFNSA-N |
CAS No.: 2697-85-0
CAS No.: 4361-23-3
CAS No.: 11104-40-8
CAS No.: 463-82-1
CAS No.: 55732-45-1
CAS No.: 1239908-48-5